molecular formula C6H6BrN3O2 B14835280 Methyl 6-bromopyrazin-2-ylcarbamate

Methyl 6-bromopyrazin-2-ylcarbamate

Cat. No.: B14835280
M. Wt: 232.03 g/mol
InChI Key: SZIDIDVRZSPIPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromopyrazin-2-ylcarbamate typically involves the bromination of pyrazine derivatives followed by carbamate formation. One common method involves the reaction of 6-bromopyrazine-2-carboxylic acid with methanol and a suitable carbamoylating agent under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromopyrazin-2-ylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction, leading to different derivatives with altered properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazine derivative, while oxidation can produce a pyrazine N-oxide .

Scientific Research Applications

Methyl 6-bromopyrazin-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-bromopyrazin-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    Methyl 6-chloropyrazin-2-ylcarbamate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 6-fluoropyrazin-2-ylcarbamate: Contains a fluorine atom in place of bromine.

    Methyl 6-iodopyrazin-2-ylcarbamate: Features an iodine atom instead of bromine.

Uniqueness: Methyl 6-bromopyrazin-2-ylcarbamate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain targets .

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

methyl N-(6-bromopyrazin-2-yl)carbamate

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)10-5-3-8-2-4(7)9-5/h2-3H,1H3,(H,9,10,11)

InChI Key

SZIDIDVRZSPIPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CN=CC(=N1)Br

Origin of Product

United States

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